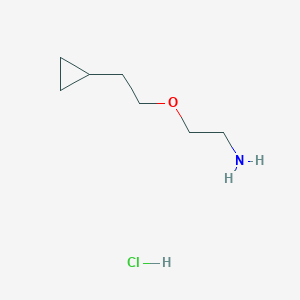

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride

Description

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride is an organic compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt of 2-(2-cyclopropylethoxy)ethanamine, which is characterized by the presence of a cyclopropyl group attached to an ethoxyethanamine backbone

Properties

IUPAC Name |

2-(2-cyclopropylethoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-4-6-9-5-3-7-1-2-7;/h7H,1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEKCKRVGKIVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropylethoxy)ethanamine;hydrochloride typically involves the reaction of 2-cyclopropylethanol with ethylene oxide to form 2-(2-cyclopropylethoxy)ethanol. This intermediate is then reacted with ammonia to yield 2-(2-cyclopropylethoxy)ethanamine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropylethoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(2-Chloroethyl)sulfonyl)ethoxyethanamine hydrochloride

- 2-(2-(2-(6-Chlorohexyl)oxy)ethoxy)ethoxyethanamine hydrochloride

- N-ethyl-Ethanamine derivatives

Uniqueness

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties

Biological Activity

2-(2-Cyclopropylethoxy)ethanamine;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN, with a molecular weight of 175.67 g/mol. Its structure features a cyclopropyl group attached to an ethoxy chain, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClN |

| Molecular Weight | 175.67 g/mol |

| CAS Number | 2344681-08-7 |

The biological activity of this compound is thought to arise from its interactions with various molecular targets:

- Enzymatic Interactions : The compound may inhibit specific enzymes, which could play a role in its antimicrobial and anticancer properties.

- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against several bacterial strains, making it a candidate for development as an antibiotic agent.

- Case Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Antiviral Activity

Preliminary investigations suggest potential antiviral effects. The compound may inhibit viral replication through mechanisms similar to those observed in other amine-based compounds.

- Research Findings : A docking study indicated favorable interactions with viral proteins, suggesting that the compound could serve as a lead in antiviral drug development.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

- Case Study : In a recent study, the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), where it demonstrated an IC50 value indicating potent cytotoxicity.

Summary of Findings

The biological activity of this compound suggests a multifaceted pharmacological profile:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against several bacterial strains |

| Antiviral | Potential inhibition of viral replication |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.